molecular formula C11H13NO B1619825 N-Benzylmethacrylamide CAS No. 3219-55-4

N-Benzylmethacrylamide

Cat. No. B1619825
CAS RN: 3219-55-4
M. Wt: 175.23 g/mol
InChI Key: CEBFLGHPYLIZSC-UHFFFAOYSA-N
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Description

N-Benzylmethacrylamide is a chemical compound with the linear formula C11H13NO . It is used as a laboratory reagent and in the manufacture of substances .


Synthesis Analysis

The synthesis of N-Benzylmethacrylamide can be achieved through the reaction of N-benzylamine with methacryloyl chloride in chloroform under a nitrogen atmosphere .


Molecular Structure Analysis

The molecular structure of N-Benzylmethacrylamide is represented by the formula C11H13NO . The molecular weight is 175.232 .


Chemical Reactions Analysis

N-Benzylmethacrylamide can be formed through the 1,2-addition (carbonyl addition) of BnTMSNLi to MMA in the initiation step of the polymerization .


Physical And Chemical Properties Analysis

N-Benzylmethacrylamide has a molecular weight of 175.22700, a density of 1.015 g/cm3, a boiling point of 358.9ºC at 760 mmHg, and a melting point of 82ºC .

Scientific Research Applications

  • Antimicrotubule Agents Development N-Benzylmethacrylamide derivatives, specifically N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, have been synthesized and shown to inhibit cancer cell growth, acting as antimicrotubule agents. These compounds, such as compound 13e, displayed significant antiproliferative activity against cancer cell lines, including human breast tumor cells. Their structure-activity relationship studies revealed critical features for their antiproliferative activity, offering insights into developing clinically useful antimicrotubule agents like paclitaxel and vincristine (Stefely et al., 2010).

  • Polymerization and Polymer Synthesis The polymerization of methacrylates with lithium N-benzyltrimethylsilylamide has led to the formation of polymethacrylates with a specific molecular structure. The end-group analysis of these polymers indicated the quantitative introduction of the benzylamino end-group, providing insights into the polymerization process and potential applications in creating polymers with tailored properties (Kitaura & Kitayama, 2008).

  • Development of Drug Delivery Systems N-Benzylmethacrylamide derivatives have been studied in the context of developing effective drug delivery systems. For instance, HPMA copolymers have been explored as carriers for anticancer drugs and as building blocks for modified biomaterials. These studies focus on the synthesis, evaluation of biological properties, and potential applications of these copolymers in treating cancer and musculoskeletal diseases (Kopeček & Kopec̆ková, 2010).

  • Creating Fluorescent Molecular Thermometers Research involving poly(N-isopropylacrylamide) copolymers labeled with benzofurazans has led to the development of sensitive fluorescent molecular thermometers. These thermometers exploit the phase transition properties of the copolymers and the fluorescence properties of benzofurazans, responding to temperature changes in their environment. Such developments have potential applications in various scientific and medical fields (Uchiyama et al., 2003).

  • Investigation of LUMO Energy Levels in Polymers Studies have shown that N-acylation, including the use of N-Benzylmethacrylamide, is effective in reducing the LUMO energy levels of benzodipyrrolidone-based polymers. This research provides valuable insights into improving the electronic properties of conjugated polymers, which could be vital in developing advanced electronic materials (Deng et al., 2012).

Future Directions

N-Benzylmethacrylamide has been used in the anionic polymerization of methacrylates, which has attracted much attention as it can be used for constructing more elaborated polymer chain architectures . This suggests potential future directions in the field of polymer science.

properties

IUPAC Name

N-benzyl-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(2)11(13)12-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBFLGHPYLIZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185964
Record name N-Benzylmethacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylmethacrylamide

CAS RN

3219-55-4
Record name N-Benzylmethacrylamide
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Record name N-Benzylmethacrylamide
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Record name N-Benzylmethacrylamide
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Record name N-benzylmethacrylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
T Kitaura, T Kitayama - Polymer journal, 2008 - nature.com
… a small amount of N-benzylmethacrylamide, which should be … intact was transformed to N-benzylmethacrylamide when the … end-group in the polymer and N-benzylmethacrylamide in the …
Number of citations: 9 0-www-nature-com.brum.beds.ac.uk
Y Xue, T Yang, H Lin, S Zheng, S Han - Fuel, 2022 - Elsevier
… (C 14 MC-BnMAM, C 14 MC-DpMAM, and C 14 MC-TrMAM) were synthesized by the radical polymerization of tetradecyl methacrylate (C 14 MC) with N-benzylmethacrylamide (BnMAM…
BA Abel, CL McCormick - Macromolecules, 2016 - ACS Publications
… N-Benzylmethacrylamide (2) A synthetic procedure analogous to that described for 1 was used to prepare N-benzylmethacrylamide. The product was recrystallized from hot hexanes:…
Number of citations: 44 0-pubs-acs-org.brum.beds.ac.uk
R Logeswaran, M Jeganmohan - Organic Letters, 2021 - ACS Publications
… The reaction of N-benzylmethacrylamide (1a) with 2 was also performed on a 1 mmol scale, and the product 3a was isolated in 83% yield, which shows the synthetic applicability of this …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
T Kitaura, T Kitayama - Polymer journal, 2013 - nature.com
… that a small amount of N-benzylmethacrylamide was found in the polymerization … to N-benzylmethacrylamide by acid treatment upon termination. Then, the N-benzylmethacrylamide can …
Number of citations: 8 0-www-nature-com.brum.beds.ac.uk
T Kitayama, T Kitaura - Macromolecular Symposia, 2005 - Wiley Online Library
… Thus, this silyl-protected methacrylamide was left intact during the polymerization, and converted to Nbenzylmethacrylamide by desilylation with HCl-MeOH addition (Scheme 2). Based …
M Sakamoto, H Aoyama, Y Omote - Journal of the Chemical Society …, 1986 - pubs.rsc.org
N-Benzoylformyl α,β-unsaturated amides (1) underwent photochemical intramolecular [2 + 2]cyclo-addition to produce bicyclic imides, 1-phenyl-6-oxa-3-azabicyclo[3.1.1]pentane-2,4-…
Number of citations: 6 0-pubs-rsc-org.brum.beds.ac.uk
A Tyagi, A Mishra - Soft Matter, 2021 - pubs.rsc.org
… For selectivity, N-(3-aminopropyl)methacrylamide hydrochloride (APMA) was used to induce cationic functionality, while N-benzylmethacrylamide (BMA) induced hydrophobicity in the …
Number of citations: 4 0-pubs-rsc-org.brum.beds.ac.uk
G Consiglio, L Kollár, R Kölliker - Journal of organometallic chemistry, 1990 - Elsevier
… Polymeric by-products are not formed under hydroformylation conditions when N-benzylmethacrylamide is the substrate. The platinum catalyst precursor 8 gives, along with a rather …
A Tyagi, A Mishra - ACS omega, 2021 - ACS Publications
Globally, excessive use of antibiotics has drastically raised the resistance frequency of disease-causing microorganisms among humans, leading to a scarcity of efficient and …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk

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